6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid
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Overview
Description
6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid is a chemical compound with significant potential in various scientific research fields. This compound is known for its unique structure, which includes an amino group, a methoxycarbonyl group, and a thiophen-3-yl group attached to a picolinic acid backbone. This combination of functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like acetylene and sulfur.
Introduction of the methoxycarbonyl group: This step involves the esterification of the thiophene ring with methanol and a suitable acid catalyst.
Formation of the picolinic acid backbone: The picolinic acid structure can be synthesized through various methods, including the cyclization of suitable precursors.
Coupling of the thiophene and picolinic acid: The final step involves coupling the thiophene ring with the picolinic acid backbone through a suitable coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The methoxycarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. The thiophene ring can interact with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(Methoxycarbonyl)picolinic acid: Similar structure but lacks the amino and thiophene groups.
3-Amino-5-(methoxycarbonyl)thiophene: Similar structure but lacks the picolinic acid backbone.
Uniqueness
6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid is unique due to the presence of both the amino and methoxycarbonyl groups, as well as the thiophene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
6-amino-3-(5-methoxycarbonylthiophen-3-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-18-12(17)8-4-6(5-19-8)7-2-3-9(13)14-10(7)11(15)16/h2-5H,1H3,(H2,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAJQTLMLURUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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